molecular formula C8H19N B1433833 DI-N-Butyl-D18-amine CAS No. 203578-32-9

DI-N-Butyl-D18-amine

Cat. No.: B1433833
CAS No.: 203578-32-9
M. Wt: 147.35 g/mol
InChI Key: JQVDAXLFBXTEQA-VAZJTQEUSA-N
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Description

DI-N-Butyl-D18-amine is a useful research compound. Its molecular formula is C8H19N and its molecular weight is 147.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

DI-N-Butyl-D18-amine, also known as Dibutylamine, is primarily used as a corrosion inhibitor, in the manufacturing of emulsifiers, and as a flotation agent . The primary targets of this compound are the materials or substances that it interacts with in these applications. For instance, as a corrosion inhibitor, it targets metal surfaces to prevent oxidation and corrosion.

Biochemical Pathways

Some studies suggest that certain phthalate esters, which are structurally similar to this compound, can be biodegraded by specific bacterial strains . The degradation process involves several steps and produces various metabolites .

Pharmacokinetics

It is known to be a volatile compound with a boiling point between 137 to 177 °c . This suggests that it could be rapidly absorbed and distributed in an organism if ingested or inhaled, and potentially metabolized and excreted through normal physiological processes.

Biochemical Analysis

Biochemical Properties

DI-N-Butyl-D18-amine plays a significant role in various biochemical reactions due to its structural similarity to naturally occurring amines. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound can act as a substrate for amine oxidases, which catalyze the oxidative deamination of amines to aldehydes, ammonia, and hydrogen peroxide. This interaction is crucial for studying the metabolic pathways of amines and their role in cellular processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative status of cells by altering the levels of reactive oxygen species and antioxidant molecules. This compound can also modulate the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound has been shown to impact neurotransmitter levels and neuronal function, indicating its potential effects on the central nervous system .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of monoamine oxidases, enzymes responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition results in increased levels of these neurotransmitters, affecting mood and cognitive functions . Additionally, this compound can bind to specific receptors and modulate their activity, further influencing cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in oxidative stress markers and enzyme activity . These temporal effects are essential for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to modulate neurotransmitter levels and improve cognitive functions. At higher doses, it can induce oxidative stress, inflammation, and neurotoxicity . These dosage-dependent effects highlight the importance of determining the optimal concentration of this compound for specific experimental conditions to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the oxidative deamination of amines. It interacts with enzymes such as amine oxidases and cytochrome P450 enzymes, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of metabolites, providing insights into the metabolic fate of this compound and its derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound, influencing its localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in metabolic processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, directing it to specific compartments or organelles .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N/c1-3-5-7-9-8-6-4-2/h9H,3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVDAXLFBXTEQA-VAZJTQEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203578-32-9
Record name 203578-32-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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